molecular formula C13H11N3OS B2763019 N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide CAS No. 1060902-45-5

N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide

Cat. No. B2763019
CAS RN: 1060902-45-5
M. Wt: 257.31
InChI Key: OIPAQMBSRBGDFR-UHFFFAOYSA-N
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Description

“N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide” is a compound that contains a benzo[d]imidazole moiety. This moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

The benzo[d]imidazole moiety contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The benzo[d]imidazole moiety is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals . The formation of C–N bonds is a key step in creating these compounds, and the method described is both general and versatile, indicating its broad applicability in medicinal chemistry.

Development of Single-Molecule Magnets

Materials derived from benzo[d]imidazol-2-yl compounds have been used to create Co (II) cubane complexes. These complexes act as single-molecule magnets with significant barriers to magnetic relaxation, making them potential candidates for data storage technologies .

Catalysts for Water Electro-Oxidation

Certain derivatives of the compound have been utilized as catalysts for water electro-oxidation at neutral pH. This application is particularly relevant in the field of sustainable energy, where efficient and cost-effective catalysts are needed for water splitting processes .

Fluorophores and Near-Infrared Dyes

The compound’s derivatives have been employed in the creation of red-emitting fluorophores with high quantum yields and near-infrared dyes. These materials are important for applications in bioimaging and sensing technologies .

Antimicrobial Agents

Some derivatives of N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide exhibit antimicrobial activity. This makes them valuable for research into new antibiotics and antiseptics, addressing the growing concern of antibiotic resistance .

Apoptosis-Inducing Agents

Research has shown that certain derivatives can induce apoptosis, the process of programmed cell death. This property is significant for cancer research, as it can be harnessed to develop treatments that selectively target and kill cancer cells .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c17-13(9-5-6-18-8-9)14-7-12-15-10-3-1-2-4-11(10)16-12/h1-6,8H,7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPAQMBSRBGDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide

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